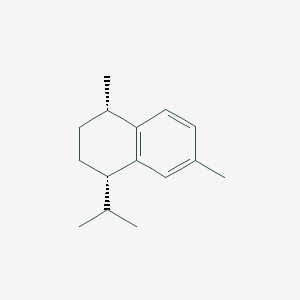

2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related ribofuranoside derivatives involves multiple steps, including protection of hydroxyl groups, selective functionalization, and coupling with nucleobases or other targets. Efficient access to methyl 3,5-di-O-arylmethyl-alpha-D-ribofuranosides as synthons for constructing 2'-C-branched ribonucleosides has been demonstrated, highlighting methodologies relevant to the synthesis of our compound of interest (Li, Lu, & Piccirilli, 2007). Furthermore, novel synthesis approaches for related derivatives have been developed, offering pathways that might be applicable to the synthesis of 2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside (Recondo & Rinderknecht, 1959).

Wissenschaftliche Forschungsanwendungen

-

Furanoid Glycal Synthesis

- Field : Organic Chemistry

- Application : It’s used as a starting material for the synthesis of furanoid glycal derivatives .

- Method : The compound is used to prepare 3,5-di-O-benzoyl-2-O-p-nitrophenylsulfonyl-β-D-ribosyl bromide, which is then used to synthesize 1,4-anhydro-3,5-di-O-benzoyl-2-deoxy-D-erythro-pent-1-enitol, a furanose structure .

- Results : This method led to the successful synthesis of the first glycal derivative with a furanose structure .

-

Synthesis of Triazepine Derivatives

- Field : Medicinal Chemistry

- Application : The compound is used in the synthesis of seven-membered ring 1,3,5-triazepine and benzo[f][1,3,5]triazepine derivatives .

- Method : Various strategies and procedures developed over the past two decades, including cyclo-condensation, cyclization, methylation, chlorination, alkylation, addition, cross-coupling, ring expansions, and ring-closing metathesis .

- Results : These derivatives have shown significant biological activities, such as antibacterial, antiviral, psychotropic, anticancer, CCK2 antagonist, antisecretory, anti-inflammatory, and analgesic activities .

-

Nucleoside Synthesis

-

Synthesis of 1-Acyl-3-Substituted Thioureas

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of 1-acyl-3-substituted thioureas .

- Method : The compound undergoes nucleophilic addition to form an intermediate, which then undergoes heterocyclization to yield the final product .

- Results : These thioureas have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology .

-

Synthesis of C3-Symmetric Polymeric Materials

- Field : Polymer Chemistry

- Application : The compound is used in the synthesis of C3-symmetric polymeric materials containing benzene and triazine cores .

- Method : Various polymerization processes are used, including the trimerization of alkynes or aromatic nitriles, polycondensation of monomers with specific functional groups, and cross-coupling building blocks with benzene or triazine cores .

- Results : These materials have outstanding potential in various applications, particularly in biomedical applications .

-

Molecular Packing Studies

- Field : Crystallography

- Application : The compound is used in studies of molecular packing .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The study provided insights into the interactions within the crystal structure of the compound .

Safety And Hazards

When handling “2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside”, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes. It is also advised to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R)-3,5-dibenzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-27(31)22(34-24(29)19-13-7-3-8-14-19)21(17-32-23(28)18-11-5-2-6-12-18)33-26(27)35-25(30)20-15-9-4-10-16-20/h2-16,21-22,26,31H,17H2,1H3/t21-,22-,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFLNAMPENZJSE-IKAXQFJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Aminoethyl] Pomalidomide TFA Salt](/img/no-structure.png)